Methyl 2-(5-bromopyrimidin-2-yl)propanoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(5-bromopyrimidin-2-yl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2/c1-5(8(12)13-2)7-10-3-6(9)4-11-7/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIIAAOVXELQGMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(C=N1)Br)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Route Development for Methyl 2 5 Bromopyrimidin 2 Yl Propanoate
De Novo Synthesis Strategies for the Pyrimidine (B1678525) Core
The de novo synthesis of the pyrimidine ring is a foundational aspect of creating Methyl 2-(5-bromopyrimidin-2-yl)propanoate. This approach involves building the heterocyclic system from simpler, acyclic precursors.
Cyclocondensation and Annulation Reactions Employing Amidines and β-Diketone Equivalents
The construction of the pyrimidine ring is frequently achieved through cyclocondensation reactions. A prominent method involves the reaction of an amidine with a β-dicarbonyl compound or a synthetic equivalent. nih.govresearchgate.net This reaction forms the core pyrimidine structure through a sequence of condensation and dehydrogenation steps. acs.org In this process, the amidine provides the N-C-N fragment, which reacts with the C-C-C fragment of the β-dicarbonyl compound to form the six-membered ring.
A variety of substrates can be utilized in these syntheses. For instance, multicomponent reactions catalyzed by transition metals like iridium can assemble highly substituted pyrimidines from amidines and alcohols, which act as precursors to the carbonyl components. acs.org This method is noted for its regioselectivity and sustainability, producing water and hydrogen as the only byproducts. acs.org Another approach involves the domino reaction of amidines with reagents like methyl 2-chloro-2-cyclopropylideneacetate to yield complex bicyclic pyrimidones. nih.gov The fundamental strategy remains the combination of a three-carbon unit with an amidine to forge the pyrimidine ring system, which serves as the scaffold for subsequent modifications.
Regioselective Bromination Techniques at the 5-Position of Pyrimidine Ring
Once the pyrimidine core is established, the next critical step is the introduction of a bromine atom specifically at the 5-position. This position is electronically favored for electrophilic aromatic substitution due to the directing effects of the ring nitrogen atoms. Several reagents and methods have been developed for this purpose, offering high yields and selectivity. nih.govfiu.edu
Common brominating agents include N-bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). nih.govfiu.eduresearchgate.net The reactions are typically performed in aprotic solvents like dimethylformamide (DMF), acetonitrile (B52724) (CH3CN), or dichloromethane (B109758) (CH2Cl2). nih.govfiu.edu The efficiency of these brominations can often be enhanced by the addition of a Lewis acid, such as trimethylsilyl (B98337) trifluoromethanesulfonate. fiu.edu These methods provide a convenient and general route to C-5 brominated pyrimidines. nih.govfiu.edu
Table 1: Reagents for Regioselective C-5 Bromination of Pyrimidines
| Reagent | Typical Conditions | Notes | Source(s) |
|---|---|---|---|
| N-Bromosuccinimide (NBS) | DMF or ionic liquids | A widely used and effective reagent for C-5 bromination. nih.govfiu.edu | nih.govfiu.edu |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Aprotic solvents (e.g., CH2Cl2, DMF) | Offers efficient bromination at ambient temperature; reactivity can be enhanced with Lewis acids. nih.govfiu.edu | nih.govfiu.edu |
| Bromine (Br2) | Acetic Anhydride/Acetic Acid | A classic method, though it can require more vigorous conditions. nih.govfiu.edu | nih.govfiu.edu |
| Potassium Bromide (KBr) / Oxone® | Protic or aprotic solvents | Provides an alternative, effective brominating system. nih.govfiu.edu | nih.govfiu.edu |
Esterification and Propanoate Moiety Introduction Methods
The final step in the de novo synthesis involves the introduction of the methyl propanoate group at the C-2 position. A common strategy is the Fischer esterification of the corresponding carboxylic acid, 2-(5-bromopyrimidin-2-yl)propanoic acid. This reaction involves heating the carboxylic acid with methanol (B129727) in the presence of an acid catalyst. chemguide.co.uk The yield of such esterification reactions can be influenced by the molar ratio of the acid to the alcohol. researchgate.net
Alternatively, the propanoate moiety can be introduced via nucleophilic substitution. A precursor such as 2-chloro-5-bromopyrimidine can be reacted with a suitable nucleophile like methyl 2-bromopropionate in the presence of a base. researchgate.net A patent describes a multi-step synthesis where a piperidine (B6355638) derivative is first attached to the 2-position of 2-chloro-5-bromopyrimidine via a substitution reaction, followed by further transformations. google.com This highlights the general strategy of using a 2-halopyrimidine as a substrate for introducing the desired side chain.
Functionalization and Derivatization Approaches from Precursors
An alternative to de novo synthesis is the modification of existing, suitably functionalized pyrimidine precursors. The bromine atom at the C-5 position of this compound is a versatile handle for a wide array of transformations, particularly palladium-catalyzed cross-coupling reactions. jocpr.comwikipedia.org These reactions have become indispensable tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. jocpr.com
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) for Further Substitution at C-5
The C-5 bromo substituent makes the target compound an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the synthesis of a diverse library of analogues. researchgate.netillinois.edu These reactions typically proceed via a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation and reductive elimination. mdpi.com
Suzuki-Miyaura Coupling: This reaction couples the 5-bromopyrimidine (B23866) with an aryl or vinyl boronic acid or ester. mdpi.comlibretexts.org It is a powerful method for creating biaryl compounds and is widely used in pharmaceutical synthesis. jocpr.com The reaction is typically carried out using a palladium catalyst like Pd(PPh3)4 in the presence of a base such as K3PO4. mdpi.com 5-Bromopyrimidine is a known substrate for Suzuki reactions, allowing for its coupling with various boronic acids. rsc.orgacs.org
Sonogashira Coupling: This reaction involves the coupling of the 5-bromopyrimidine with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. researchgate.netwikipedia.org This method provides a direct route to 5-alkynylpyrimidines, which are valuable synthetic intermediates. rsc.org Optimized conditions often involve a palladium catalyst, a copper(I) salt (e.g., CuI), and a base like diisopropylethylamine (DIPEA) in a solvent such as DMF. rsc.orgrsc.org
Heck Reaction: The Heck reaction couples the 5-bromopyrimidine with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgjk-sci.com This reaction forms a new carbon-carbon bond at the C-5 position, leading to a substituted alkene. wikipedia.org The process involves the oxidative addition of the bromopyrimidine to the palladium catalyst, followed by migratory insertion of the alkene and β-hydride elimination. jk-sci.com
Table 2: Palladium-Catalyzed Cross-Coupling Reactions at C-5 of Bromopyrimidines
| Reaction | Coupling Partner | Key Reagents | Product Type | Source(s) |
|---|---|---|---|---|
| Suzuki-Miyaura | Organoboron compound (e.g., Ar-B(OH)2) | Pd catalyst (e.g., Pd(PPh3)4), Base (e.g., K3PO4, Na2CO3) | 5-Arylpyrimidine | mdpi.comlibretexts.orgrsc.org |
| Sonogashira | Terminal Alkyne (e.g., R-C≡CH) | Pd catalyst, Cu(I) co-catalyst, Base (e.g., Amine) | 5-Alkynylpyrimidine | researchgate.netwikipedia.orgrsc.orgrsc.org |
| Heck | Alkene (e.g., CH2=CHR) | Pd catalyst, Base (e.g., K2CO3, Amine) | 5-Alkenylpyrimidine | wikipedia.orgjk-sci.comnih.gov |
Nucleophilic Aromatic Substitution (SNAr) Strategies at C-2 of the Pyrimidine Ring
The C-2 position of the pyrimidine ring is susceptible to nucleophilic aromatic substitution (SNAr), especially when activated by a suitable leaving group like a halogen. zenodo.org While the target compound itself has a propanoate group at C-2, understanding SNAr reactions at this position is crucial as it represents a key method for introducing this very side chain from a precursor like 2-chloro-5-bromopyrimidine.
The SNAr reaction proceeds via a two-step addition-elimination mechanism, forming a temporary, negatively charged Meisenheimer complex. nih.gov The electron-deficient nature of the pyrimidine ring, enhanced by the two nitrogen atoms, facilitates nucleophilic attack. youtube.com Reactions of 2-chloropyrimidines with various nucleophiles, including amines and alkoxides, have been extensively studied. zenodo.orgthieme-connect.com For unactivated substrates, these reactions may require harsh conditions such as high temperatures, but the use of flow reactors can overcome these activation barriers, allowing for efficient substitution. thieme-connect.com This strategy allows for the displacement of a chlorine atom at the C-2 position by a propanoate-containing nucleophile to construct the final product. google.com
Catalyst-Free Dehalogenation Methods for Bromopyrimidine Derivatives
The removal of halogen atoms, particularly bromine, from pyrimidine rings is a crucial transformation in the synthesis of various derivatives. While transition-metal catalysis is common for such reactions, the development of catalyst-free methods is of significant interest to avoid metal contamination in the final products and reduce costs. acs.org These methods often rely on the use of alternative hydrogen sources and reaction promoters.
Recent research has demonstrated the potential of using a combination of dimethylformamide (DMF) and trialkylamines as a reductive system for the dehalogenation of 5-bromopyrimidine derivatives. acs.org This approach offers a novel, metal-free pathway to achieve this transformation. The reaction proceeds through the in-situ generation of a reducing species from the interaction of DMF and the amine.
Furthermore, broader studies on the catalyst-free hydrogenation of aryl halides have revealed other effective systems. One such system employs bases in conjunction with aldehydes or alcohols as the hydrogen source. acs.org For instance, the use of benzaldehyde (B42025) in the presence of a strong base can efficiently reduce aryl bromides. acs.org Kinetic studies have shown that aldehydes can have a faster initial reaction rate compared to alcohols in these systems. acs.org Another innovative approach is the use of visible-light-induced electroreductive hydroarylation, which can suppress the undesired hydrodehalogenation side products. beilstein-journals.org
These catalyst-free methods provide valuable alternatives to traditional metal-catalyzed dehalogenations, offering milder reaction conditions and avoiding the need for expensive and toxic metal catalysts.
Table 1: Comparison of Catalyst-Free Dehalogenation Methods for Aryl Halides
| Method | Reagents | Key Features |
| Amine-Promoted | DMF/Trialkylamine | Metal-free, suitable for bromopyrimidines. acs.org |
| Base-Promoted | Aldehyde/Base or Alcohol/Base | Transition-metal-free, utilizes common organic reagents as hydrogen sources. acs.org |
| Electroreductive | 1,3-dicyanobenzene (redox mediator), visible light | High efficiency, suppresses side reactions. beilstein-journals.org |
Stereoselective Synthesis of Chiral Propanoate Analogs
The introduction of a chiral center at the C-2 position of the propanoate moiety in analogs of this compound is of significant interest, as the biological activity of such compounds is often enantiomer-dependent. The asymmetric synthesis of 2-arylpropionic acids and their esters is a well-established field, with several reliable methods that can be adapted for this purpose. tandfonline.comscilit.comtandfonline.com
A prominent strategy involves the use of chiral auxiliaries, such as the oxazolidinones developed by Evans. tandfonline.com In this approach, the corresponding 2-aryl acetic acid is first coupled with a chiral oxazolidinone. The resulting imide is then deprotonated to form a chiral enolate, which subsequently undergoes diastereoselective alkylation with a methylating agent. Finally, cleavage of the auxiliary yields the desired enantiomerically enriched 2-arylpropionic acid, which can then be esterified. The choice of the chiral auxiliary, base, and reaction conditions is critical for achieving high diastereoselectivity. tandfonline.com
Another approach involves the asymmetric transformation of racemic 2-arylpropionic acids. This can be achieved by reacting the racemic acid with a chiral alcohol, such as (S)-ethyl lactate (B86563) or (R)-pantolactone, in the presence of a tertiary amine. acs.org This process leads to the formation of diastereomeric esters, which can be separated.
Enzymatic methods also offer a powerful tool for stereoselective synthesis. Dihydroxyacetone phosphate (B84403) (DHAP)-dependent aldolases, for example, can catalyze the stereoselective aldol (B89426) addition to generate chiral centers. nih.gov While not a direct route to the propanoate, this highlights the potential of biocatalysis in creating chiral building blocks for the synthesis of complex pyrimidine derivatives.
Table 2: Chiral Auxiliaries for Asymmetric Synthesis of 2-Arylpropionic Acids
| Chiral Auxiliary | Key Features |
| Evans' Oxazolidinones | High diastereoselectivity in alkylation reactions, well-established methodology. tandfonline.com |
| (S)-Ethyl Lactate | Used in asymmetric transformations of racemic acids. acs.org |
| (R)-Pantolactone | Another effective chiral alcohol for diastereomeric ester formation. acs.org |
Green Chemistry and Sustainable Synthetic Protocols
The principles of green chemistry are increasingly being applied to the synthesis of pharmaceutical intermediates and other fine chemicals to minimize environmental impact and improve efficiency. weebly.comijsrch.com The synthesis of 2-arylpropanoic acids, a class of compounds to which this compound belongs, has been a key area for the implementation of greener synthetic routes. weebly.comresearchgate.netccchwc.edu.hk
A classic example is the green synthesis of Ibuprofen. The original Boots process involved a six-step synthesis with poor atom economy, generating significant waste. weebly.com A newer, greener process developed by BHC Company reduces the synthesis to three steps, utilizes a recyclable hydrogen fluoride (B91410) catalyst, and significantly improves the atom economy from around 40% to 77%. weebly.comresearchgate.net This streamlined approach not only reduces waste but also lowers energy consumption and production costs.
Key green chemistry strategies applicable to the synthesis of this compound and its analogs include:
Reducing the number of synthetic steps: This minimizes the use of reagents and solvents and reduces the potential for waste generation at each stage.
Use of catalysts: Employing recyclable catalysts, such as the Raney nickel and palladium catalysts used in the greener Ibuprofen synthesis, is preferable to stoichiometric reagents that are consumed in the reaction. ijsrch.com
Improving atom economy: Designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product.
Use of safer solvents and reagents: Replacing hazardous solvents and reagents with more environmentally benign alternatives. For pyrimidine synthesis, techniques like microwave-assisted synthesis, ultrasound irradiation, and the use of ionic liquids or solvent-free conditions have been explored to create more sustainable protocols.
By adopting these green chemistry principles, the synthesis of this compound can be made more efficient, economical, and environmentally friendly.
Table 3: Comparison of Traditional vs. Green Synthesis of Ibuprofen
| Feature | Traditional (Boots) Synthesis | Green (BHC) Synthesis |
| Number of Steps | Six | Three |
| Atom Economy | ~40% | ~77% |
| Catalyst | Stoichiometric AlCl3 (waste) | Recyclable HF, Raney Ni, Pd |
| Waste Generation | High | Significantly Reduced |
Chemical Reactivity and Mechanistic Investigations of Methyl 2 5 Bromopyrimidin 2 Yl Propanoate
Electrophilic and Nucleophilic Reactivity of the Pyrimidine (B1678525) Core
The pyrimidine ring in methyl 2-(5-bromopyrimidin-2-yl)propanoate is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic significantly influences its reactivity towards both electrophiles and nucleophiles.
The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack, particularly at positions 2, 4, and 6, which are electronically activated by the ring nitrogens. researchgate.net However, the presence of the bromine atom at the C5 position and the methyl propanoate group at the C2 position modulates this reactivity. While direct nucleophilic substitution of a hydrogen on the pyrimidine ring is generally difficult, the bromine atom can be displaced by strong nucleophiles under certain conditions, a common reaction for halopyrimidines. sigmaaldrich.com
Conversely, electrophilic substitution on the pyrimidine ring is generally challenging due to its electron-poor character. However, under strongly acidic conditions, the pyrimidine nitrogen can be protonated, forming a highly electrophilic pyrimidinium species. nih.gov This activation can facilitate Friedel-Crafts-type alkylation reactions with electron-rich arenes. nih.gov For instance, 5-bromopyrimidine (B23866) itself has been shown to react with electron-rich benzenes and naphthalenes in the presence of a strong Brønsted acid to yield 4-aryl-5-bromopyrimidines. nih.gov This suggests that the pyrimidine core of this compound could potentially undergo similar electrophilic substitutions at the C4 or C6 positions, provided a sufficiently strong electrophile and activating conditions are employed.
The reactivity of the pyrimidine core is summarized in the table below:
| Reaction Type | Position(s) of Reactivity | Influencing Factors | Potential Products |
| Nucleophilic Attack | C2, C4, C6 | Electron-withdrawing nature of nitrogen atoms | Substituted pyrimidines |
| Electrophilic Substitution | C4, C6 | Requires strong acid catalysis to form pyrimidinium species | Aryl-substituted pyrimidines |
Organometallic Transformations Involving the Bromine Substituent
The bromine atom at the C5 position of this compound is a key functional handle for a variety of organometallic transformations. These reactions are crucial for creating new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse range of derivatives.
One of the most common transformations is the Suzuki cross-coupling reaction . This palladium-catalyzed reaction involves the coupling of the bromopyrimidine with a boronic acid or ester. nih.gov For example, 5-bromopyrimidine can be reacted with various heteroaryl boronic acids to produce the corresponding heteroarylpyrimidines. nih.gov This methodology is widely applicable and allows for the introduction of a wide array of aryl and heteroaryl substituents at the C5 position.
Another important organometallic reaction is the Sonogashira cross-coupling , which couples the bromopyrimidine with a terminal alkyne, also under palladium catalysis. nih.gov This reaction is instrumental in the synthesis of 5-alkynylpyrimidines. nih.gov
Furthermore, the bromine atom can undergo lithium-halogen exchange at low temperatures upon treatment with an organolithium reagent, such as n-butyllithium. This generates a highly reactive 5-lithiopyrimidine species. sigmaaldrich.com This organolithium intermediate can then be quenched with various electrophiles to introduce a range of functional groups at the C5 position. For instance, reaction with triisopropylborate followed by hydrolysis yields the corresponding 5-pyrimidylboronic acid. nih.gov
The following table outlines key organometallic transformations for the bromine substituent:
| Reaction | Catalyst/Reagent | Coupling Partner | Product Type |
| Suzuki Coupling | Palladium catalyst | Boronic acid/ester | 5-Aryl/heteroarylpyrimidine |
| Sonogashira Coupling | Palladium catalyst | Terminal alkyne | 5-Alkynylpyrimidine |
| Lithium-Halogen Exchange | Organolithium reagent | N/A | 5-Lithiopyrimidine intermediate |
Hydrolytic and Transesterification Reactions of the Propanoate Ester
The methyl propanoate ester group in this compound is susceptible to both hydrolytic and transesterification reactions, which are fundamental transformations of esters.
Hydrolysis of the ester to the corresponding carboxylic acid can be achieved under either acidic or basic conditions. researchgate.netresearchgate.net Basic hydrolysis, typically using an alkali hydroxide (B78521) like sodium hydroxide, proceeds via a nucleophilic acyl substitution mechanism. researchgate.netresearchgate.net The resulting carboxylate salt can then be acidified to yield the free carboxylic acid. Enzymatic hydrolysis, for instance using pig liver esterase, also provides a mild and selective method for this conversion. nih.gov
Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.comwikipedia.org For example, reacting this compound with ethanol (B145695) under acidic or basic conditions would lead to the formation of ethyl 2-(5-bromopyrimidin-2-yl)propanoate and methanol (B129727). masterorganicchemistry.comwikipedia.org This reaction is typically an equilibrium process, and driving it to completion often requires using a large excess of the new alcohol or removing the alcohol byproduct (in this case, methanol). wikipedia.org
These reactions are summarized below:
| Reaction | Reagents | Product |
| Hydrolysis (Basic) | NaOH, H₂O | 2-(5-bromopyrimidin-2-yl)propanoic acid (as salt) |
| Hydrolysis (Acidic) | H₃O⁺ | 2-(5-bromopyrimidin-2-yl)propanoic acid |
| Hydrolysis (Enzymatic) | Pig Liver Esterase | 2-(5-bromopyrimidin-2-yl)propanoic acid |
| Transesterification | R'OH, Acid or Base Catalyst | Ethyl 2-(5-bromopyrimidin-2-yl)propanoate |
Studies on Side Reactions and Impurity Formation during Synthesis and Derivatization
The synthesis and subsequent derivatization of this compound can be accompanied by the formation of impurities and side products. Understanding these potential side reactions is critical for optimizing reaction conditions and ensuring the purity of the desired compound.
During the synthesis of the core structure, which may involve the reaction of a 2-halopyrimidine with a propanoate derivative, the formation of regioisomers or products of over-alkylation can be a concern. For instance, if the synthesis starts from a dihalopyrimidine, careful control of stoichiometry and reaction conditions is necessary to achieve selective substitution.
In the course of organometallic coupling reactions, such as the Suzuki or Sonogashira reactions, common impurities include homo-coupling products of the starting materials. For instance, the boronic acid reagent in a Suzuki coupling can couple with itself to form a biaryl species. Similarly, the bromopyrimidine can undergo homo-coupling to form a bipyrimidine. The purity of the organometallic reagent and the choice of catalyst and ligands are crucial in minimizing these side reactions.
During hydrolysis of the ester, particularly under harsh basic conditions, rearrangement of the pyrimidine ring has been reported for some pyrimidine-5-carboxylic acid esters, leading to the formation of 5-acetylpyrimidones. researchgate.netresearchgate.net Although studies have shown this is not a general reaction, it remains a potential side product to consider. researchgate.netresearchgate.net
Furthermore, in reactions involving strong nucleophiles, substitution at other positions on the pyrimidine ring, if activated, could lead to a mixture of isomeric products. Careful analysis of reaction mixtures using techniques like NMR spectroscopy and mass spectrometry is essential to identify and quantify any impurities formed. researchgate.net
A summary of potential side reactions and impurities is provided below:
| Reaction Type | Potential Side Reaction | Resulting Impurity |
| Synthesis | Over-alkylation/Substitution | Regioisomers, di-substituted products |
| Organometallic Coupling | Homo-coupling | Biaryl, bipyrimidine species |
| Ester Hydrolysis | Ring Rearrangement | 5-Acetylpyrimidone derivatives |
| Nucleophilic Substitution | Non-selective attack | Isomeric substitution products |
Advanced Spectroscopic and Structural Elucidation Studies in Research
Conformational Analysis via X-ray Crystallography
However, a thorough search of crystallographic databases and the scientific literature did not yield any published X-ray crystal structures for Methyl 2-(5-bromopyrimidin-2-yl)propanoate. Therefore, no experimental data on its solid-state conformation, including key torsional angles and intermolecular interactions, is currently available.
Multi-Nuclear NMR Spectroscopy for Complex Structural Assignments and Dynamic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis, providing rich information about the molecular structure, connectivity, and dynamics in solution. youtube.comyoutube.com For this compound, a suite of NMR experiments would be necessary for a full structural assignment.
¹H NMR: Would be used to identify the number of unique proton environments, their chemical shifts, and their coupling patterns, which helps to establish the connectivity of the propanoate chain and the substitution pattern on the pyrimidine (B1678525) ring. youtube.com
¹³C NMR: Would complement the ¹H NMR data by showing the number of unique carbon environments.
2D NMR (e.g., COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning all proton and carbon signals and confirming the covalent structure by showing correlations between nuclei.
Dynamic NMR Studies: Temperature-dependent NMR experiments could reveal information about conformational dynamics, such as restricted rotation around single bonds.
Despite the fundamental importance of this technique, specific and detailed multi-nuclear NMR data, including assigned chemical shifts and coupling constants for this compound, are not available in published scientific literature. While some vendors indicate the availability of NMR data, the actual spectra and assignments are not publicly accessible. moldb.com
High-Resolution Mass Spectrometry for Isotopic Pattern Analysis and Reaction Monitoring
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and for monitoring the progress of chemical reactions. nih.gov
For this compound, HRMS would be used to:
Confirm the exact mass and, consequently, the molecular formula (C₉H₁₀BrN₂O₂).
Analyze the characteristic isotopic pattern of bromine (approximately equal intensity of ⁷⁹Br and ⁸¹Br isotopes), which would be a definitive indicator of the presence of a single bromine atom in the molecule.
While the molecular formula and weight are listed by chemical suppliers, detailed HRMS data, including isotopic pattern analysis or its application in reaction monitoring for this specific compound, have not been found in the public domain. moldb.com
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Intermolecular Interaction Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and their local environment. wikipedia.orgmdpi.comnih.govbruker.com
FT-IR Spectroscopy: This technique would be expected to show characteristic absorption bands for the C=O stretch of the ester, C-O stretches, C-H stretches, and the various vibrational modes of the pyrimidine ring. oatext.commdpi.combruker.comperkinelmer.com
Raman Spectroscopy: As a complementary technique, Raman spectroscopy would also probe the molecular vibrations, being particularly sensitive to the non-polar bonds and the pyrimidine ring modes. nih.govaps.org
A search of the literature did not yield any published FT-IR or Raman spectra for this compound. Therefore, a detailed analysis of its vibrational modes based on experimental data is not possible at this time.
Computational and Theoretical Investigations of Molecular Properties and Reactivity
Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure, Stability, and Reaction Pathway Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations can be employed to model the electronic structure of Methyl 2-(5-bromopyrimidin-2-yl)propanoate, providing a wealth of information about its stability and reactivity.
Electronic Structure and Stability: DFT calculations, using functionals such as B3LYP, are often utilized to optimize the geometry of the molecule and calculate its electronic properties. nih.gov These calculations can determine bond lengths, bond angles, and dihedral angles of the most stable conformation. Furthermore, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A larger HOMO-LUMO gap suggests higher stability and lower reactivity.
For instance, a hypothetical DFT study on this compound might yield the following electronic properties:
| Parameter | Calculated Value (Illustrative) | Significance |
| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 5.3 eV | Reflects the chemical reactivity and stability. |
| Dipole Moment | 2.8 D | Provides insight into the molecule's polarity. |
| Total Energy | -2500 Hartree | Represents the total electronic energy of the molecule. |
Reaction Pathway Prediction: Quantum chemical calculations can also be used to predict reaction pathways by mapping the potential energy surface. This involves identifying transition states and calculating activation energies for potential reactions, such as nucleophilic substitution at the pyrimidine (B1678525) ring or hydrolysis of the ester group. This information is invaluable for understanding the compound's metabolic fate or its reactivity in synthetic processes.
Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions
While quantum chemical calculations provide a static picture, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. mdpi.com MD simulations model the movement of atoms and molecules, providing insights into conformational flexibility and intermolecular interactions. nih.gov
Conformational Sampling: this compound possesses several rotatable bonds, leading to a range of possible conformations. MD simulations can explore the conformational landscape of the molecule, identifying the most populated and energetically favorable conformations in a given environment (e.g., in a solvent like water or in a non-polar solvent). nih.gov This is crucial as the biological activity of a molecule is often dependent on its specific three-dimensional shape.
Intermolecular Interactions: MD simulations are particularly powerful for studying how this compound interacts with its environment. By simulating the compound in a solvent box, one can analyze the formation and dynamics of hydrogen bonds and other non-covalent interactions with solvent molecules. If the compound is a potential ligand for a biological target, MD simulations can be used to study the stability of the ligand-protein complex and the key intermolecular interactions that govern binding.
An illustrative summary of a hypothetical MD simulation could be:
| Simulation Parameter | Value/Observation (Illustrative) |
| Simulation Time | 100 ns |
| Predominant Conformation | Torsion angle of the propanoate group relative to the pyrimidine ring is primarily in the range of 60-90 degrees. |
| Solvent Interactions | The ester and pyrimidine nitrogens act as hydrogen bond acceptors from water molecules. |
| Radius of Gyration | 4.5 Å (average) |
In Silico Modeling for Structure-Activity/Property Relationship (QSAR/QSPR) Studies
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are in silico methods used to correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively.
For a class of compounds including this compound, a QSAR model could be developed to predict a specific biological activity, such as inhibitory potency against a particular enzyme. This involves calculating a variety of molecular descriptors (e.g., electronic, steric, and hydrophobic) for a series of related compounds and then using statistical methods to build a mathematical model that relates these descriptors to the observed activity. Such models can then be used to predict the activity of new, unsynthesized compounds.
A hypothetical QSAR equation might look like: pIC50 = 0.5 * LogP - 0.2 * MW + 1.5 * (HOMO-LUMO gap) + c
Where pIC50 is the predicted inhibitory concentration, LogP is the octanol-water partition coefficient, and MW is the molecular weight.
Molecular Docking Studies for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target molecule, typically a protein. This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.
If this compound were being investigated as a potential inhibitor of a specific enzyme, molecular docking could be used to predict its binding mode within the enzyme's active site. The docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding pocket and scores them based on a scoring function that approximates the binding affinity.
The results of a docking study would typically include:
Binding Affinity: An estimated free energy of binding (e.g., in kcal/mol), which indicates the strength of the interaction.
Binding Pose: The predicted three-dimensional arrangement of the ligand in the binding site.
Key Interactions: Identification of specific amino acid residues involved in hydrogen bonds, hydrophobic interactions, or other non-covalent interactions with the ligand.
An illustrative docking result for this compound with a hypothetical protein target is shown below:
| Parameter | Predicted Value/Interaction (Illustrative) |
| Binding Affinity | -7.2 kcal/mol |
| Interacting Residues | Hydrogen bond with Ser120; Pi-stacking with Phe250 |
| Predicted Pose | The bromopyrimidine ring is oriented towards a hydrophobic pocket, while the propanoate group is exposed to the solvent. |
These computational and theoretical approaches provide a multi-faceted understanding of this compound, from its fundamental electronic properties to its dynamic behavior and potential as a bioactive molecule. While these methods are powerful predictive tools, it is crucial that their findings are validated through experimental studies.
Exploration of Biological Activities and Pharmacological Mechanisms in Pre Clinical Research
In Vitro Enzyme Inhibition and Receptor Binding Assays
There is currently no published data detailing the in vitro inhibitory activity of Methyl 2-(5-bromopyrimidin-2-yl)propanoate against any specific enzymes. Similarly, no receptor binding assays have been reported for this compound. While pyrimidine (B1678525) derivatives have been investigated as inhibitors of various enzymes, such as kinases and dihydrofolate reductase, and as ligands for a range of receptors, this specific ester has not been the subject of such studies. nih.govsigmaaldrich.com
Cell-Based Assays for Modulation of Cellular Pathways and Phenotypic Responses
No cell-based assays have been documented to assess the ability of this compound to modulate cellular pathways or elicit phenotypic responses. The scientific literature lacks any reports on its cytotoxic, anti-proliferative, or other cellular effects. While related pyrimidine compounds have been evaluated in various cell lines for activities such as anticancer effects, no such data exists for this compound. mdpi.com
Identification and Validation of Potential Biological Targets and Pathways
Due to the lack of any demonstrated biological activity, no potential biological targets or pathways for this compound have been identified or validated. The initial stages of drug discovery, which involve screening compounds against various targets to identify a "hit," have not been reported for this specific molecule. Therefore, its mechanism of action remains completely unknown.
In Vivo Pharmacological Evaluation in Relevant Animal Models (Mechanistic Focus)
Consistent with the lack of in vitro and cell-based data, there are no reports of in vivo pharmacological evaluations of this compound in any animal models. Mechanistic in vivo studies are typically undertaken after a compound has shown promising activity in earlier stages of pre-clinical research. As this foundational data is absent, no in vivo studies have been warranted or conducted. While other pyrimidine derivatives have undergone in vivo testing for activities such as diuretic effects, no such research has been extended to this compound. nih.gov
Applications in Medicinal Chemistry Research and Drug Discovery Paradigms
Scaffold Design for Novel Therapeutic Agents
The pyrimidine (B1678525) ring is a foundational scaffold in the design of new therapeutic agents due to its structural diversity and synthetic accessibility. nih.gov This nitrogen-containing heterocycle is a key component of DNA and RNA, making it a natural building block for molecules that interact with biological systems. nih.govmdpi.com The pyrimidine framework is present in numerous FDA-approved drugs for a wide range of conditions, including cancer, and viral and bacterial infections, underscoring its therapeutic importance. mdpi.comnih.gov
The structure of Methyl 2-(5-bromopyrimidin-2-yl)propanoate is particularly suited for scaffold-based drug design. The 5-bromopyrimidine (B23866) core serves as a key intermediate for creating diverse molecular architectures. myuchem.com The bromine atom is a highly useful functional group in medicinal chemistry, primarily because it provides a reactive site for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald–Hartwig couplings. nih.govmyuchem.com This allows for the systematic introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the 5-position, enabling the generation of large libraries of novel compounds for biological screening. For instance, a general synthetic route can involve the coupling of arylboronate esters with the 5-bromo-pyrimidine core to produce a range of drug candidates. nih.gov This approach has been used to synthesize potent inhibitors for targets like focal adhesion kinase (FAK) and epidermal growth factor receptor (EGFR). nih.govnih.gov
The fusion of the pyrimidine ring with other ring systems, such as diazepine (B8756704) or indole, can create bicyclic scaffolds that mimic purines or pteridines, further expanding the chemical space for drug discovery. nih.govsemanticscholar.orgresearchgate.net These novel scaffolds have been explored for their potential as inhibitors of various kinases, which are crucial targets in oncology. nih.govresearchgate.net
Lead Identification and Optimization Strategies Utilizing Pyrimidine Motifs
The pyrimidine motif is central to many lead identification and optimization campaigns. Its ability to form hydrogen bonds and act as a bioisostere for other aromatic systems like phenyl groups can significantly improve a molecule's binding affinity and pharmacokinetic properties. nih.govmdpi.com In lead optimization, structural modifications are systematically made to a hit compound to enhance its potency, selectivity, and drug-like properties. nih.gov
This compound serves as an excellent template for such optimization efforts. The 5-bromo position is a critical point for structure-activity relationship (SAR) studies. A series of 5-bromo-pyrimidine derivatives were synthesized and evaluated as Bcr/Abl tyrosine kinase inhibitors, demonstrating that substitutions at this position are crucial for potency. nih.gov The strategy often involves replacing the bromine with various substituents to probe the steric and electronic requirements of the target's binding pocket.
Structural simplification is another key strategy in lead optimization, aimed at reducing molecular complexity and avoiding "molecular obesity," which can lead to poor ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. nih.gov A complex natural product lead can be simplified to a core scaffold like pyrimidine while retaining key pharmacophoric features. nih.govnih.gov For example, in the development of kinase inhibitors, the 2,4-diaminopyrimidine (B92962) core is a well-established scaffold for maintaining activity. nih.gov Optimization efforts focus on modifying substituents at the 5-position to improve efficacy and selectivity. nih.govacs.org
| Lead Optimization Strategy | Application to Pyrimidine Scaffolds | Example Research Finding | Reference |
| Structure-Activity Relationship (SAR) | Systematic modification of substituents on the pyrimidine ring to probe binding interactions. | A series of 5-bromo-pyrimidine derivatives showed that specific substitutions are critical for potent Bcr/Abl kinase inhibition. | nih.gov |
| Bioisosteric Replacement | Using the pyrimidine ring to replace other aromatic systems (e.g., phenyl, quinazoline) to improve properties. | Pyrimidine was used to replace a quinazoline (B50416) core in the design of EGFR inhibitors, leading to a compound with potent in vitro and in vivo effects. | ekb.eg |
| Structural Simplification | Reducing the complexity of a lead molecule by retaining the core pyrimidine scaffold. | A complex lead was simplified to a pyrimidine derivative that showed improved activity against T. cruzi. | nih.gov |
| Pharmacophore-Oriented Design | Modifying the pyrimidine template based on a known pharmacophore model. | Pyrido[2,3-d]pyrimidines have been extensively studied as quinazoline analogs for developing tyrosine kinase inhibitors. | nih.gov |
Prodrug Design and Bioprecursor Approaches for Enhanced Pharmacological Profiles
Prodrugs are inactive or less active derivatives of a drug molecule that are converted into the active form in the body through enzymatic or chemical reactions. researchgate.net This strategy is widely used to overcome undesirable properties of a parent drug, such as poor solubility, low permeability, or rapid metabolism. researchgate.net
The structure of this compound contains a methyl ester group, which is a classic "promoiety" used in prodrug design. researchgate.net Esters are commonly employed to mask a polar carboxylic acid group, thereby increasing the lipophilicity of the molecule. This enhancement in lipophilicity can improve oral absorption and the ability to cross cell membranes. Once inside the body, the ester is readily hydrolyzed by ubiquitous esterase enzymes to release the active parent drug containing a free carboxylic acid. researchgate.net This approach transforms a molecule that might otherwise be poorly absorbed (like a BCS Class III drug) into a more permeable compound. researchgate.net
| Promoiety | Parent Functional Group | Enzyme for Activation | Purpose of Modification | Reference |
| Ester | Carboxylic Acid, Hydroxyl | Esterases | Increase lipophilicity, improve membrane permeability, mask taste. | researchgate.net |
| Amide | Carboxylic Acid, Amine | Amidases, Peptidases | Enhance stability, target specific transporters. | researchgate.net |
| Phosphate (B84403) Ester | Hydroxyl | Alkaline Phosphatases | Increase aqueous solubility for intravenous formulations. | researchgate.net |
| Carbonate | Hydroxyl | Esterases | Improve oral bioavailability. | researchgate.net |
| Azo Linkage | Amine | Azo Reductases | Target drug delivery to the colon. | researchgate.net |
Fragment-Based Drug Discovery (FBDD) Leveraging the Pyrimidine Core
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful alternative to traditional high-throughput screening (HTS). nih.govnih.gov FBDD begins by screening libraries of small, low-molecular-weight compounds (fragments) to identify weak binders to a biological target. nih.gov These initial hits are then optimized and grown into more potent, drug-like lead compounds. nih.govmdpi.com This approach is often more efficient, providing higher hit rates and better-quality leads. nih.gov
The pyrimidine core is an ideal scaffold for inclusion in fragment libraries. Its small size, structural rigidity, and capacity for hydrogen bonding make it a versatile building block that can effectively probe the binding sites of diverse protein targets. nih.govyoutube.com The use of heterocyclic fragments like pyrimidine is a common strategy in FBDD campaigns. mdpi.com
A compound like this compound, or a simpler version like 5-bromopyrimidine, could be identified as an initial hit in an FBDD screen. Once a fragment hit is validated, several strategies can be employed for optimization:
Fragment Growing: The fragment is extended by adding new functional groups to engage with nearby pockets on the target protein. For the pyrimidine core, this could involve synthetic modifications at the bromine or ester positions. nih.gov
Fragment Linking: Two or more fragments that bind to adjacent sites on the target are connected with a chemical linker to create a single, high-affinity molecule.
Fragment Merging: Overlapping structural features of multiple fragments are combined into a novel, more potent compound. nih.gov
FBDD has proven successful in developing inhibitors for challenging targets that were previously considered "undruggable," such as KRAS. nih.gov
| FBDD Stage | Description | Relevance of Pyrimidine Core | Reference |
| 1. Library Design | Creation of a diverse library of 1000-3000 low molecular weight fragments (<300 Da). | Pyrimidine is a common, privileged fragment due to its favorable physicochemical properties. | youtube.com |
| 2. Fragment Screening | Use of sensitive biophysical techniques (e.g., NMR, X-ray crystallography, SPR) to detect weak binding. | The pyrimidine fragment can be identified as a "hit" that binds to the target protein. | mdpi.com |
| 3. Hit Validation | Confirmation of binding and determination of the binding mode, often using structural biology methods. | X-ray crystallography can reveal how the pyrimidine ring orients within the binding site. | nih.gov |
| 4. Hit-to-Lead Optimization | Using strategies like fragment growing, linking, or merging to increase potency and selectivity. | The 5-bromo position on the pyrimidine provides a vector for the "growing" strategy. | nih.govmdpi.com |
Design of Targeted Therapies and Selective Modulators for Specific Biological Systems
Targeted therapies are designed to interfere with specific molecules or pathways involved in the growth and progression of diseases like cancer, offering greater precision and potentially fewer side effects than traditional chemotherapy. nih.gov The pyrimidine scaffold is a cornerstone in the design of such agents, particularly as inhibitors of protein kinases. nih.govnih.gov
The 5-bromopyrimidine moiety within this compound is a key structural element for developing selective modulators. Kinase inhibitors often feature a heterocyclic core that interacts with the ATP-binding site's hinge region. Substitutions on this core are then tailored to exploit unique features of the target kinase, thereby achieving selectivity over other kinases in the human kinome. The 5-position of the pyrimidine ring is frequently used for this purpose, where different substituents can be introduced to enhance potency and selectivity. nih.govnih.gov
For example, pyrimidine-based compounds have been designed as potent and selective inhibitors of:
Epidermal Growth Factor Receptor (EGFR): Multiple generations of EGFR inhibitors for non-small cell lung cancer utilize the pyrimidine scaffold. nih.govekb.eg
Cyclin-Dependent Kinases (CDKs): Selective CDK inhibitors based on a pyrimidine framework have been developed to target tumors with specific genetic profiles, such as cyclin E1 overexpression. nih.govnih.gov
Bruton's Tyrosine Kinase (BTK): Ibrutinib, a pyrimidine-containing drug, is a potent BTK inhibitor used in the treatment of certain B-cell cancers. mdpi.com
Pan-Raf Inhibitors: To overcome resistance to single-isoform inhibitors, pyrimidine-based Pan-Raf inhibitors have been designed to target all Raf isoforms simultaneously. nih.gov
The design of these selective modulators often involves computational modeling to understand the binding mode within the target protein, guiding the rational design of more effective and specific derivatives. nih.govsemanticscholar.org
| Target | Therapeutic Area | Role of Pyrimidine Scaffold | Example Compound Class | Reference |
| EGFR | Cancer (NSCLC) | Core structure interacting with the kinase hinge region. | 4,6-disubstituted pyrimidines | ekb.eg |
| CDK4/6 | Cancer (Breast) | Core of the inhibitor molecule. | Pyrido[2,3-d]pyrimidines (e.g., Palbociclib) | nih.gov |
| FAK | Cancer | Serves as the central scaffold for building inhibitors. | Pyrimidine derivatives | nih.gov |
| Bcr/Abl | Cancer (CML) | Core structure for designing alternatives to existing therapies. | 5-bromo-pyrimidine derivatives | nih.gov |
| LRRK2 | Neurodegenerative Disease | Brain-penetrating scaffold for inhibiting mutant LRRK2. | Pyrimidine derivatives | nih.gov |
Applications in Agrochemical Research and Development
Design of Herbicidal Agents and Plant Growth Regulators
The pyrimidine (B1678525) core is a well-established pharmacophore in herbicide design. Numerous commercial and investigational herbicides feature a pyrimidine ring, which often targets essential plant enzymes. For instance, derivatives of pyrimidine have been instrumental in the development of inhibitors for key enzymes in plant metabolic pathways.
One major class of herbicides, the aryloxyphenoxypropionates (APPs), targets the acetyl-CoA carboxylase (ACCase) enzyme, which is crucial for fatty acid biosynthesis in grasses. Research has focused on synthesizing novel APP analogues with pyrimidinyloxy moieties to enhance their herbicidal efficacy and spectrum. researchgate.net Preliminary bioassays of these new compounds have demonstrated significant herbicidal activities against weeds like rape and barnyard grass at concentrations of 100 mg/L. researchgate.net
Another critical target for pyrimidine-based herbicides is the acetohydroxyacid synthase (AHAS) enzyme, also known as acetolactate synthase (ALS). This enzyme is vital for the biosynthesis of branched-chain amino acids. A series of novel thiourea compounds containing aromatic-substituted pyrimidines have been designed and synthesized based on the sulfonylurea bridge, a known AHAS inhibitor. nih.gov Bioassays revealed that some of these compounds exhibit potent herbicidal activity against various weeds. For example, specific derivatives showed significant inhibition of root growth in Brassica napus L. and Digitaria adscendens at a concentration of 100 mg L-1. nih.gov
The following table summarizes the herbicidal activity of some pyrimidine derivatives against common weeds:
| Compound Type | Target Weeds | Concentration | Inhibition Rate (%) | Reference |
| Pyrimidinyloxyphenoxypropionates | Rape (root growth) | 100 mg/L | >90 | researchgate.net |
| Pyrimidinyloxyphenoxypropionates | Barnyard grass (root growth) | 100 mg/L | >80 | researchgate.net |
| Pyrimidine Thiourea Derivative (4d) | Brassica napus L. (root growth) | 100 mg L-1 | 81.5 | nih.gov |
| Pyrimidine Thiourea Derivative (4f) | Digitaria adscendens (root growth) | 100 mg L-1 | 81 | nih.gov |
While there is no specific data on Methyl 2-(5-bromopyrimidin-2-yl)propanoate as a plant growth regulator, the structural similarity to auxin-type herbicides suggests a potential, yet unexplored, application in this area.
Pre-clinical Evaluation of Insecticidal and Fungicidal Activities
The versatility of the pyrimidine scaffold extends to the development of insecticides and fungicides. Pyrimidine derivatives have been investigated for their activity against a range of plant pathogens and insect pests.
In the realm of fungicides, novel pyrimidine derivatives containing sulfonate esters have been synthesized and evaluated for their antibacterial activity against several plant pathogens. mdpi.com Some of these compounds demonstrated strong activity against Xanthomonas oryzae pv. Oryzae (Xoo), the causative agent of bacterial blight in rice, with EC50 values as low as 4.24 µg/mL. mdpi.com
Regarding insecticidal applications, certain pyrimidine derivatives have shown promising results. For example, some novel pyrimidine compounds with sulfonate groups also exhibited insecticidal activity against pests like Plutella xylostella (diamondback moth) and Myzus persicae (green peach aphid). mdpi.com
The table below presents the bioactivity of representative pyrimidine derivatives against selected plant pathogens and insects.
| Compound Class | Target Organism | Bioactivity Metric | Value | Reference |
| Pyrimidine Sulfonate Ester (A5) | Xanthomonas oryzae pv. Oryzae | EC50 | 4.24 µg/mL | mdpi.com |
| Pyrimidine Sulfonate Ester (A31) | Xanthomonas oryzae pv. Oryzae | EC50 | 6.77 µg/mL | mdpi.com |
| Pyrimidine Sulfonate Ester (A33) | Xanthomonas oryzae pv. Oryzae | EC50 | 9.35 µg/mL | mdpi.com |
| Pyrimidine Sulfonate Esters | Plutella xylostella | Good Activity | Not specified | mdpi.com |
| Pyrimidine Sulfonate Esters | Myzus persicae | Good Activity | Not specified | mdpi.com |
Structure-Activity Relationship Optimization for Agrochemical Leads
The optimization of lead compounds is a critical step in the development of new agrochemicals. Structure-activity relationship (SAR) studies help in understanding how modifications to a chemical structure affect its biological activity, guiding the design of more potent and selective agents. For pyrimidine derivatives, SAR studies have provided valuable insights.
In the context of herbicides, the position and nature of substituents on the pyrimidine ring have been shown to greatly influence activity. nih.gov For instance, in the pyrimidinyloxyphenoxypropionate class of herbicides, the functionalization of the phenoxypropionate core with different pyrimidinyl moieties can significantly alter their potency against target weeds. researchgate.net
Similarly, for pyrimidine-based AHAS inhibitors, the substitution pattern on the aromatic ring of the pyrimidine has been a key area of investigation. nih.gov Molecular docking studies have been employed to understand the binding interactions with the AHAS enzyme, providing a rationale for the observed herbicidal activities and guiding further optimization. nih.gov
For insecticidal pyrimidine derivatives, SAR analysis has indicated that the introduction of specific fluorine-containing moieties can enhance their activity against certain pests. The presence of groups like -F, -CF2H, and -CF3 has been associated with favorable insecticidal potential.
The general principles of SAR derived from these studies on related pyrimidine compounds can be extrapolated to guide the potential optimization of This compound as an agrochemical lead. Key areas for modification could include:
Substitution on the pyrimidine ring: Replacing the bromo group with other halogens or electron-withdrawing/donating groups.
Modification of the propanoate side chain: Altering the ester group or the alkyl chain.
Introduction of different linkers: Connecting the pyrimidine ring to other chemical moieties.
These systematic modifications, coupled with bioactivity screening, would be essential to unlock the full potential of this chemical scaffold in agrochemical applications.
Potential Applications in Materials Science and Organic Electronics
Integration into Functional Organic Materials and Polymers
The incorporation of Methyl 2-(5-bromopyrimidin-2-yl)propanoate into functional organic materials and polymers is an area of significant research interest. The presence of the bromine atom on the pyrimidine (B1678525) ring offers a reactive site for various cross-coupling reactions, such as Suzuki and Stille couplings. researchgate.net These reactions are powerful tools for creating carbon-carbon bonds, enabling the integration of the pyrimidine unit into larger conjugated systems. Such systems are the cornerstone of many functional organic materials, including conductive polymers and materials with tailored optical and electronic properties.
The pyrimidine core itself, with its electron-deficient nature, can impart desirable electronic characteristics to a polymer backbone. The nitrogen atoms in the pyrimidine ring can influence the polymer's charge transport properties, making it a potential candidate for applications in organic electronics. Furthermore, the propanoate group can be hydrolyzed to a carboxylic acid, which provides a handle for further functionalization or for influencing the material's solubility and processing characteristics.
Research into bromopyrimidine derivatives has shown their utility in creating novel materials. For instance, various 5-bromo-pyrimidine derivatives have been synthesized and characterized, demonstrating the feasibility of multistep reactions starting from brominated pyrimidines. nih.gov While direct polymerization of this compound has not been extensively reported, the synthesis of polymers containing brominated aromatic and heteroaromatic units is a well-established field. researchgate.net These polymers often exhibit enhanced thermal stability and specific electronic properties due to the presence of the halogen.
| Reactive Site | Potential Polymerization/Functionalization Method | Resulting Material Property |
| 5-Bromo group | Suzuki, Stille, Sonogashira, or Buchwald-Hartwig cross-coupling reactions | Extended π-conjugated systems, tailored electronic and optical properties |
| Pyrimidine Ring Nitrogen Atoms | Coordination with metal centers, hydrogen bonding interactions | Modified charge transport, self-assembly properties |
| Methyl Propanoate Group | Hydrolysis to carboxylic acid, amidation | Introduction of new functional groups, altered solubility, sites for further reactions |
Exploration in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)
The application of pyrimidine derivatives in organic electronic devices, particularly OLEDs and OPVs, is a growing area of research. Pyrimidine-containing materials are often utilized as electron-transporting or host materials in OLEDs due to the electron-deficient nature of the pyrimidine ring. A patent for pyrimidine derivatives substituted with aryl or heteroaryl groups highlights their utility as electron transport layer materials in organic electroluminescent devices. google.com
While specific research on this compound in OLEDs and OPVs is not yet prevalent, its structural components suggest potential. The bromopyrimidine core could be functionalized to create molecules with suitable energy levels (HOMO/LUMO) for efficient charge injection and transport. For instance, the bromine atom can be replaced with various aryl groups through cross-coupling reactions to tune the electronic properties and enhance the performance of the resulting material in an OLED device.
In the context of OPVs, pyrimidine derivatives can be incorporated into either the donor or acceptor material. The electron-withdrawing character of the pyrimidine ring can be harnessed to design new acceptor materials. By carefully selecting the substituents on the pyrimidine ring, it is possible to tune the material's absorption spectrum and energy levels to match those of the donor material, leading to efficient charge separation and high power conversion efficiencies. The propanoate group could also be used to improve the solubility and processability of the active layer materials, which is a critical factor in the fabrication of large-area and flexible solar cells.
Role in Coordination Chemistry and Metal-Organic Frameworks (MOFs) Research
The nitrogen atoms of the pyrimidine ring in this compound make it an excellent candidate for use as a ligand in coordination chemistry and for the construction of Metal-Organic Frameworks (MOFs). researchgate.net MOFs are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. They have garnered immense interest due to their high surface areas, tunable pore sizes, and diverse applications in gas storage, separation, catalysis, and sensing.
Pyrimidine-based ligands have been successfully employed to synthesize a variety of MOFs with interesting topologies and properties. For example, pyrimidine-5-carboxylate has been used to create MOFs with Co²⁺, Cd²⁺, and Cu²⁺ that exhibit well-defined structures and, in the case of the copper-based MOF, selective gas sorption of CO₂. acs.org Similarly, a 3D MOF based on a pyrimidine-4,6-dicarboxylate ligand and lead(II) has been synthesized and shown to possess a unique topology and interesting photoluminescent properties. mdpi.comresearchgate.net These examples demonstrate the capability of the pyrimidine moiety to act as a versatile building block in MOF synthesis.
This compound, after hydrolysis of the ester to a carboxylate, can act as a multitopic ligand. The two nitrogen atoms of the pyrimidine ring and the oxygen atoms of the carboxylate group can all coordinate to metal centers, leading to the formation of stable, high-dimensional MOF structures. The presence of the bromo substituent could also be exploited for post-synthetic modification of the MOF, allowing for the introduction of additional functionalities. Furthermore, a stable porous indium-based MOF has been prepared using an asymmetric N,O-containing (2-pyrimidin-5-yl)terephthalic acid ligand, which showed remarkable dynamic selectivity for C₂H₂/CH₄ and CO₂/CH₄ separation. rsc.org This highlights the potential of pyrimidine-based ligands in creating functional MOFs for specific applications.
| Related Pyrimidine Ligand | Metal Ion | Resulting MOF Properties | Reference |
| Pyrimidine-5-carboxylate | Co²⁺, Cd²⁺, Cu²⁺ | Well-defined topologies, selective CO₂ sorption (for Cu-MOF) | acs.org |
| Pyrimidine-4,6-dicarboxylate | Pb²⁺ | Unprecedented topology, photoluminescence | mdpi.comresearchgate.net |
| (2-Pyrimidin-5-yl)terephthalic acid | In³⁺ | Porous structure, selective gas separation (C₂H₂/CH₄ and CO₂/CH₄) | rsc.org |
The research on these related pyrimidine-based ligands strongly suggests that this compound, or its carboxylate derivative, could be a valuable component in the design and synthesis of new MOFs with tailored properties for applications in gas separation, catalysis, and sensing.
Future Research Directions and Emerging Paradigms for Methyl 2 5 Bromopyrimidin 2 Yl Propanoate Research
Integration with Artificial Intelligence and Machine Learning for Accelerated Chemical Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the exploration of chemical space around Methyl 2-(5-bromopyrimidin-2-yl)propanoate. These computational tools can dramatically speed up the discovery of new bioactive molecules. stanford.edu
Detailed Research Findings: Machine learning models, particularly deep neural networks, can be trained on vast datasets of existing pyrimidine (B1678525) derivatives to predict the biological activity, physicochemical properties, and potential toxicity of novel compounds synthesized from this building block. stanford.edugithub.ioresearchgate.net This predictive power allows researchers to prioritize the synthesis of only the most promising candidates, saving considerable time and resources. For instance, ML algorithms can analyze structure-activity relationships (SAR) to identify key molecular features that enhance potency against a specific biological target, such as a protein kinase. nih.govresearchgate.net
Development of Novel Catalytic Systems for Efficient Transformations
Advances in catalysis are critical for the efficient and selective synthesis of complex molecules from building blocks like this compound. The development of novel catalytic systems promises to overcome the limitations of traditional synthetic methods, offering higher yields, greater selectivity, and milder reaction conditions.
Detailed Research Findings: Transition-metal catalysis is a particularly vibrant area of research. Iridium-based pincer complexes have been shown to catalyze the sustainable multicomponent synthesis of highly substituted pyrimidines from simple alcohols, a method that could be adapted for creating derivatives. nih.govbohrium.com Other metals, including nickel and iron, have also been used to catalyze the dehydrogenative coupling of alcohols and amidines to form pyrimidine rings. mdpi.comresearchgate.net For modifying the existing pyrimidine ring, palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are exceptionally popular for their reliability in forming new carbon-carbon bonds. csmres.co.ukacs.org
Furthermore, visible-light-driven photoredox catalysis is emerging as a powerful and green tool. umich.edu This technique uses organic dyes or photocatalysts that, when activated by light, can drive chemical reactions under ambient conditions. rsc.orgrsc.org Such methods have been successfully applied to the aerobic oxidative dehydrogenation of dihydropyrimidines to yield the corresponding pyrimidines, showcasing a milder alternative to traditional oxidation reagents. rsc.org These advanced catalytic systems could enable the precise and efficient transformation of this compound into a diverse range of functionalized derivatives.
Advanced Analytical Methodologies for Complex Biological Systems
Understanding the behavior of a compound and its derivatives within a biological context requires sophisticated analytical techniques. For a halogenated molecule like this compound, advanced analytical methods are indispensable for structural confirmation, purity assessment, and tracking its fate in complex biological matrices. nih.govrsc.org
Detailed Research Findings: High-resolution mass spectrometry (MS), often coupled with liquid chromatography (LC-MS), is a cornerstone for modern drug discovery. It allows for the precise identification and quantification of the parent compound and its metabolites in biological samples like plasma or tissue homogenates. moldb.com Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for unambiguous structure elucidation of synthesized derivatives. moldb.comnih.gov Modern NMR techniques can also be used for real-time monitoring of chemical reactions, providing valuable mechanistic insights. numberanalytics.com
For halogenated compounds specifically, techniques like total reflection X-ray fluorescence and neutron activation analysis can be employed for elemental determination. nih.gov As derivatives of this compound are developed into potential drug candidates, these analytical tools will be crucial for characterizing their absorption, distribution, metabolism, and excretion (ADME) profiles, ensuring a comprehensive understanding of their behavior in preclinical studies.
Multi-Omics Approaches in Pre-clinical Drug Discovery
To fully understand the biological impact of new drug candidates derived from this compound, researchers are increasingly turning to multi-omics approaches. This involves the integrated analysis of data from genomics, transcriptomics (gene expression), proteomics (proteins), and metabolomics (metabolites) to build a holistic picture of a drug's effect on a biological system. mdpi.com
Detailed Research Findings: By applying multi-omics, scientists can move beyond studying a single target and instead observe system-wide responses to a compound. For example, treating cancer cells with a novel pyrimidine derivative and then analyzing changes in their proteome and metabolome can reveal the compound's mechanism of action and identify potential off-target effects. mdpi.commdpi.com Integrated analysis of the transcriptome and metabolome has been used to study the effects of drug combinations, revealing significant perturbations in nucleotide and amino acid metabolism pathways. nih.gov
In the context of pyrimidine-based compounds, multi-omics analysis can be particularly insightful. Studies have combined machine learning with multi-omics data to develop signatures related to pyrimidine metabolism that can predict prognosis and sensitivity to therapy in diseases like lung cancer. nih.gov Such approaches could be used to identify patient populations most likely to respond to a new drug, discover novel biomarkers for monitoring treatment efficacy, and gain a deeper understanding of the complex interactions between the drug and the cellular machinery. nih.govnih.gov
Sustainable Synthesis and Green Chemistry Innovations for Industrial Scale-up
As promising compounds move from laboratory-scale synthesis to industrial production, the principles of green and sustainable chemistry become paramount. researchgate.net The future development of derivatives from this compound will necessitate manufacturing processes that are not only efficient and cost-effective but also environmentally benign.
Detailed Research Findings: A key principle of green chemistry is the reduction or replacement of hazardous organic solvents. researchgate.net Research into pyrimidine synthesis has demonstrated the effectiveness of alternative media such as water, glycerol, or supercritical CO2. researchgate.netmdpi.com Multicomponent reactions, which combine several starting materials in a single step, are inherently more sustainable as they reduce the number of synthetic steps, minimize waste, and improve atom economy. nih.govbohrium.com
Energy efficiency is another critical aspect. Microwave-assisted synthesis has been shown to dramatically shorten reaction times and increase yields for the preparation of pyrimidine derivatives. mdpi.com The development of recyclable catalysts, such as certain metal-organic frameworks or enzyme-based systems, further enhances the sustainability of chemical processes. mdpi.comqub.ac.uk By incorporating these green chemistry innovations, the industrial scale-up of syntheses involving this compound can be achieved with a significantly lower environmental footprint, aligning chemical manufacturing with global sustainability goals. researchgate.net
Future Research Directions Summary
Mentioned Compounds
Q & A
Q. What are the recommended synthetic pathways for Methyl 2-(5-bromopyrimidin-2-yl)propanoate, and how can reaction yields be optimized?
- Methodological Answer : A feasible approach involves Suzuki-Miyaura cross-coupling or nucleophilic substitution on pre-functionalized pyrimidine cores. For example, substituting a bromine atom at the 5-position of pyrimidine with a propanoate ester can be achieved via palladium-catalyzed coupling or alkylation under inert conditions (e.g., N₂ atmosphere). Optimization includes:
- Temperature control (60–80°C) to balance reaction rate and side-product formation.
- Use of anhydrous solvents (e.g., DMF or THF) to prevent hydrolysis of intermediates .
- Monitoring progress via HPLC or LC-MS to confirm intermediate purity (>98%) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Chromatography : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) for purity assessment. Reference standards (e.g., EP impurity analogs) ensure accurate calibration .
- Spectroscopy :
- ¹H/¹³C NMR : Confirm ester carbonyl (δ ~170 ppm) and pyrimidine aromatic protons (δ ~8.5–9.0 ppm).
- HRMS : Verify molecular ion peak (C₉H₁₀BrN₂O₂⁺, calculated m/z 275.0) .
Q. What are the stability considerations for storing this compound?
- Methodological Answer :
- Store under inert gas (argon) at –20°C to prevent ester hydrolysis or bromine displacement.
- Avoid exposure to strong oxidizers (e.g., peroxides), which may degrade the pyrimidine ring .
Advanced Research Questions
Q. How can researchers resolve contradictions in reactivity data for brominated pyrimidine esters under varying catalytic conditions?
- Methodological Answer : Discrepancies in catalytic efficiency (e.g., Pd vs. Cu catalysts) may arise from steric hindrance at the 5-bromo position. Systematic studies should:
- Compare turnover numbers (TONs) using kinetic profiling.
- Employ DFT calculations to model transition-state geometries and identify steric/electronic barriers .
- Validate with control experiments (e.g., substituting bromine with chlorine to assess halogen-specific effects) .
Q. What strategies mitigate racemization in stereoselective derivatization of this compound?
- Methodological Answer :
- Use chiral auxiliaries (e.g., Evans oxazolidinones) during esterification to enforce enantiomeric control.
- Low-temperature (–40°C) reaction conditions minimize kinetic resolution issues.
- Monitor enantiomeric excess (ee) via chiral HPLC with a cellulose-based stationary phase .
Q. How do computational models predict the bioactivity of this compound derivatives?
- Methodological Answer :
- QSAR/QSPR Modeling : Train models using datasets of pyrimidine analogs with known IC₅₀ values (e.g., kinase inhibition). Descriptors include logP, polar surface area, and H-bond acceptor counts .
- Docking Simulations : Map the compound’s interaction with target proteins (e.g., EGFR kinase) using AutoDock Vina. Prioritize derivatives with improved binding affinity (>–9.0 kcal/mol) .
Data Contradiction Analysis
Q. Why do reported melting points for this compound vary across studies?
- Methodological Answer : Variations (e.g., 143–145°C vs. 138–140°C) may stem from:
- Polymorphism : Recrystallize from different solvents (e.g., ethanol vs. ethyl acetate) and analyze via X-ray diffraction.
- Impurity Profiles : Trace impurities (e.g., residual dimethylamine from synthesis) can depress melting points. Quantify impurities using GC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
